molecular formula C11H13Cl2NO2 B2868073 Methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride CAS No. 2580100-94-1

Methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

Cat. No.: B2868073
CAS No.: 2580100-94-1
M. Wt: 262.13
InChI Key: ANGVQRVBTOXICT-PPHPATTJSA-N
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Description

Methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a chloro-substituted tetrahydroisoquinoline ring. It is often used in various scientific research applications due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloro-1,2,3,4-tetrahydroisoquinoline and methyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up to meet the demand for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in different chemical and biological studies.

Scientific Research Applications

Methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, which are being studied for potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
  • Methyl (3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
  • Methyl (3S)-7-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

Uniqueness

Methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride is unique due to its specific chloro substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGVQRVBTOXICT-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(CN1)C=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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